molecular formula C26H26N4O6S B2692654 N-(2,4-dimethoxyphenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 866345-92-8

N-(2,4-dimethoxyphenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

Cat. No.: B2692654
CAS No.: 866345-92-8
M. Wt: 522.58
InChI Key: DGLCNKPXZHXZDS-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide is a synthetic organic compound featuring a complex multi-cyclic structure. This molecule is characterized by a thieno[3,2-d]pyrimidine core, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities. The structure is further functionalized with a 2,4-dimethoxyphenyl acetamide group and a p-methylbenzyl (p-tolyl) side chain connected via a methylaminoacetamide linker. The presence of these moieties suggests potential for interesting biochemical properties and interactions with biological targets. Compounds containing the thienopyrimidine dione structure have been investigated for various pharmacological applications, though the specific research applications and mechanism of action for this particular analog require further investigation. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the scientific literature for studies on structurally related thieno[3,2-d]pyrimidine derivatives to hypothesize potential research pathways.

Properties

CAS No.

866345-92-8

Molecular Formula

C26H26N4O6S

Molecular Weight

522.58

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C26H26N4O6S/c1-16-4-6-17(7-5-16)13-27-22(31)14-30-25(33)24-20(10-11-37-24)29(26(30)34)15-23(32)28-19-9-8-18(35-2)12-21(19)36-3/h4-12H,13-15H2,1-3H3,(H,27,31)(H,28,32)

InChI Key

DGLCNKPXZHXZDS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=C(C=C(C=C4)OC)OC

solubility

not available

Origin of Product

United States

Biological Activity

N-(2,4-dimethoxyphenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological models, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C22H26N4O5S

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in tumor progression. For instance, studies on related thieno[3,2-d]pyrimidine derivatives suggest they may act as inhibitors of farnesyltransferase, a key enzyme in cancer cell signaling pathways .
  • Induction of Apoptosis : Apoptotic pathways are often activated by compounds targeting critical signaling proteins. Preliminary studies suggest that the compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

Antitumor Activity

The antitumor properties of this compound have been evaluated in various cancer cell lines. A comparative study with known antitumor agents revealed the following:

Cell LineIC50 (μM)Inhibition Rate (%)
HepG26.9299.98
A5498.99100.07
MCF78.26100.39
DU1457.8999.93

These results indicate that the compound exhibits potent antitumor activity across multiple cancer types, outperforming some established treatments like Sunitinib in specific assays .

Other Biological Effects

In addition to its antitumor activity, this compound may exhibit other pharmacological effects:

  • Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammatory responses in vitro.
  • Neuroprotective Effects : Some derivatives have been studied for their potential to protect neuronal cells from oxidative stress.

Case Studies and Research Findings

  • Case Study on HepG2 Cells : A study demonstrated that treatment with the compound led to significant apoptosis in HepG2 cells through mitochondrial pathways. The expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins were altered significantly post-treatment, indicating a shift towards apoptosis .
  • Structural Activity Relationship (SAR) Studies : Ongoing SAR studies aim to optimize the structure of this compound to enhance its potency and selectivity against target enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[3,2-d]pyrimidine Derivatives

Compound A : 2-[1-{2-[(2,5-Dichlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-phenylethyl)acetamide
  • Molecular Formula : C24H20Cl2N4O4S
  • Molecular Weight : 531.408 g/mol
  • Substituents: 2,5-Dichlorophenyl group at the aminoacetamide side chain. Phenylethyl group at the terminal acetamide.
  • Key Differences : The dichlorophenyl substitution enhances electrophilicity and may improve antibacterial activity compared to the target compound’s 4-methylphenyl group .
Compound B : N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide
  • Molecular Formula : C21H16ClN3O2S
  • Molecular Weight : 409.888 g/mol
  • Substituents: Chloro-methylphenyl group at the acetamide nitrogen. Phenyl group at position 7 of the thienopyrimidine core.
  • Key Differences : The absence of a dimethoxyphenyl group and the 7-phenyl substitution may reduce solubility but enhance target specificity for kinase inhibition .

Thieno[2,3-d]pyrimidine Derivatives

Compound C : N-(2,4-Dimethoxyphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
  • Molecular Formula: Not explicitly provided, but inferred as C24H28N4O5S2.
  • Substituents :
    • Ethyl and dimethyl groups on the pyrimidine ring.
    • Sulfanyl linker instead of an oxoethyl chain.

Pyrimidine-Based Acetamides with Heterocyclic Moieties

Compound D : 2-((3-(2,4-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide
  • Molecular Formula: Not explicitly provided, but includes a trifluoromethyl-benzothiazole group.
  • Substituents :
    • 2,4-Dimethoxyphenyl group (shared with the target compound).
    • Benzothiazole moiety for enhanced lipophilicity.
  • Key Differences: The benzothiazole group improves CK1 inhibitory activity, suggesting that the target compound’s thienopyrimidine core could be optimized for kinase selectivity .

Structural and Functional Analysis

Parameter Target Compound Compound A Compound B
Core Structure Thieno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidin-4-one
Key Substituents 2,4-Dimethoxyphenyl, 4-methylphenyl-methylamino 2,5-Dichlorophenyl, phenylethyl Chloro-methylphenyl, 7-phenyl
Molecular Weight ~550–600 g/mol (estimated) 531.408 g/mol 409.888 g/mol
Potential Bioactivity Kinase inhibition, antimicrobial (inferred) Antibacterial Kinase inhibition

Research Findings and Trends

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., Cl in Compound A) enhance antibacterial activity but may reduce solubility.
    • Bulky aromatic groups (e.g., benzothiazole in Compound D) improve kinase inhibition .
  • Core Modifications: Thieno[3,2-d]pyrimidine-2,4-dione cores (as in the target compound) show broader activity than thieno[2,3-d] analogs due to improved hydrogen-bonding capacity .

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